molecular formula C11H15N5O4 B1607163 3'-C-Methyladenosine CAS No. 15397-13-4

3'-C-Methyladenosine

Cat. No.: B1607163
CAS No.: 15397-13-4
M. Wt: 281.27 g/mol
InChI Key: MLIWWOXSMXQECL-UHFFFAOYSA-N
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Description

3’-C-Methyladenosine is a modified nucleoside where a methyl group is attached to the 3’ carbon of the ribose sugar. This compound is of significant interest due to its potential biological and therapeutic applications, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-C-Methyladenosine typically involves the methylation of adenosine at the 3’ position. This can be achieved through various chemical reactions, including:

    Direct Methylation: Using methylating agents such as methyl iodide in the presence of a base.

    Enzymatic Methylation: Utilizing specific methyltransferases that target the 3’ position of adenosine.

Industrial Production Methods: Industrial production of 3’-C-Methyladenosine may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Batch Processing: Where the reaction is carried out in large reactors with controlled temperature and pressure.

    Continuous Flow Synthesis: A more modern approach that allows for continuous production and better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 3’-C-Methyladenosine can undergo various chemical reactions, including:

    Oxidation: Where the methyl group or other parts of the molecule are oxidized.

    Reduction: Reduction of any oxidized forms of the compound.

    Substitution: Where the methyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs.

Scientific Research Applications

3’-C-Methyladenosine has several scientific research applications, including:

    Chemistry: Used as a model compound to study nucleoside modifications and their effects on chemical properties.

    Biology: Investigated for its role in RNA modification and its impact on gene expression and regulation.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis.

    Industry: Utilized in the development of nucleoside analogs for therapeutic purposes.

Mechanism of Action

The mechanism of action of 3’-C-Methyladenosine involves its incorporation into RNA, where it can affect RNA stability, splicing, and translation. It targets specific enzymes and pathways, such as:

    Ribonucleotide Reductase Inhibition: By inhibiting this enzyme, 3’-C-Methyladenosine can disrupt DNA synthesis and cell proliferation, making it a potential anti-cancer agent.

    RNA Modification: It can alter the methylation pattern of RNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

    N6-Methyladenosine: Another methylated nucleoside with a methyl group at the N6 position of adenosine.

    2’-O-Methyladenosine: Methylated at the 2’ position of the ribose sugar.

    5-Methylcytidine: A methylated cytidine analog.

Uniqueness: 3’-C-Methyladenosine is unique due to its specific methylation at the 3’ position, which imparts distinct chemical and biological properties compared to other methylated nucleosides. This unique modification allows it to interact differently with enzymes and nucleic acids, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-3-methyloxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O4/c1-11(19)5(2-17)20-10(7(11)18)16-4-15-6-8(12)13-3-14-9(6)16/h3-5,7,10,17-19H,2H2,1H3,(H2,12,13,14)/t5-,7+,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIWWOXSMXQECL-ZGUVBZSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15397-13-4
Record name 3′-C-Methyladenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15397-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-C-Methyladenosine
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3'-C-Methyladenosine
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3'-C-Methyladenosine
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3'-C-Methyladenosine
Reactant of Route 5
3'-C-Methyladenosine
Reactant of Route 6
3'-C-Methyladenosine

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